

Storage conditions for 2,6-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloroisonicotinaldehyde

Cat. No.: B057515

[Get Quote](#)

An In-Depth Technical Guide to the Optimal Storage of 2,6-Dichloroisonicotinaldehyde

This guide provides a comprehensive framework for the proper storage and handling of **2,6-dichloroisonicotinaldehyde** (CAS No. 55304-73-9), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these protocols is essential for maintaining the compound's purity, stability, and fitness for use in research and development applications. The following recommendations are synthesized from established safety data, the principles of organic chemistry, and field-proven laboratory best practices.

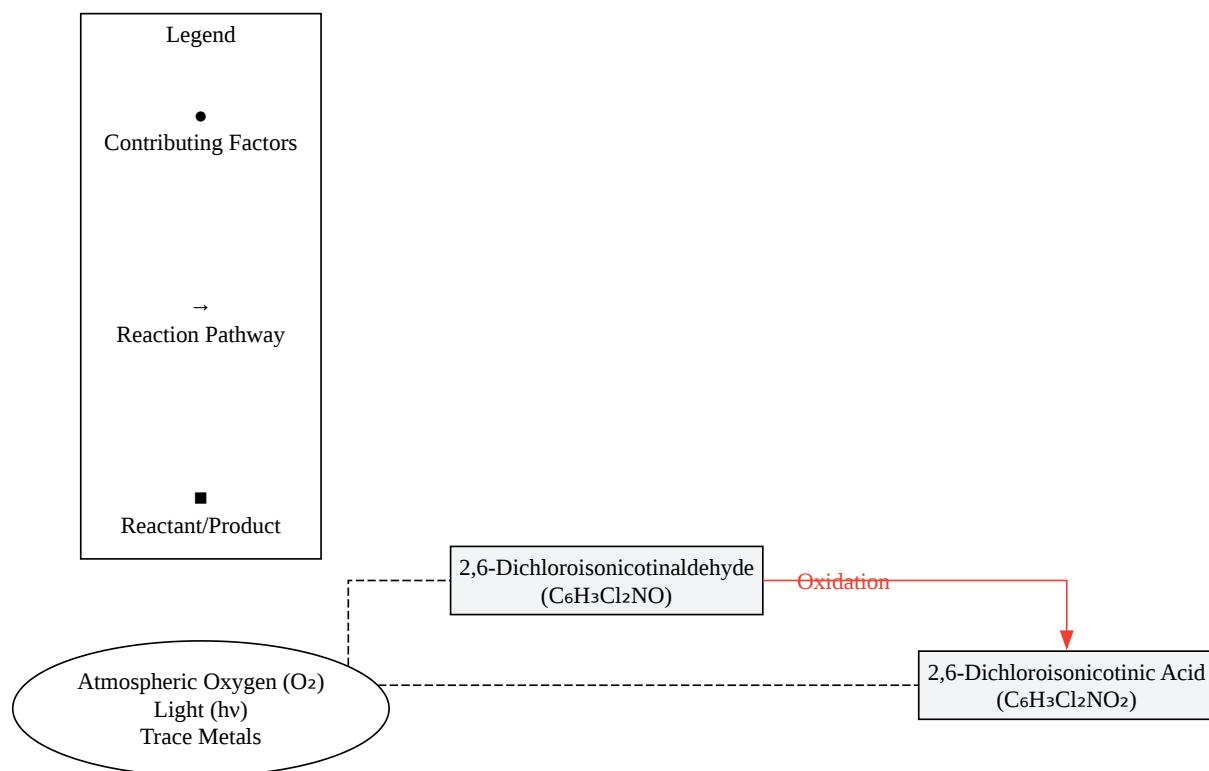
Compound Identity and Physicochemical Properties

2,6-Dichloroisonicotinaldehyde, also known as 2,6-dichloropyridine-4-carboxaldehyde, is a halogenated pyridine derivative. Its structure features an aldehyde functional group, which is the primary site of reactivity, and two chlorine atoms on the pyridine ring. These structural features dictate its stability and storage requirements.

Property	Value	Source
IUPAC Name	2,6-dichloropyridine-4-carbaldehyde	N/A
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[1]
Molecular Weight	176.00 g/mol	[1]
Appearance	White to brown powder or crystals	[2]
Purity	Typically >97%	[2]

Understanding these fundamental properties is the first step in developing a robust storage strategy. The solid, crystalline nature at room temperature suggests that, when kept dry, it should have a reasonable shelf life. However, the aldehyde group and chloro-substituted ring introduce specific vulnerabilities.

Intrinsic Stability and Potential Degradation Pathways


The stability of **2,6-dichloroisonicotinaldehyde** is primarily influenced by the reactivity of its aldehyde group. Aldehydes are susceptible to a variety of degradation reactions, which must be mitigated through controlled storage.

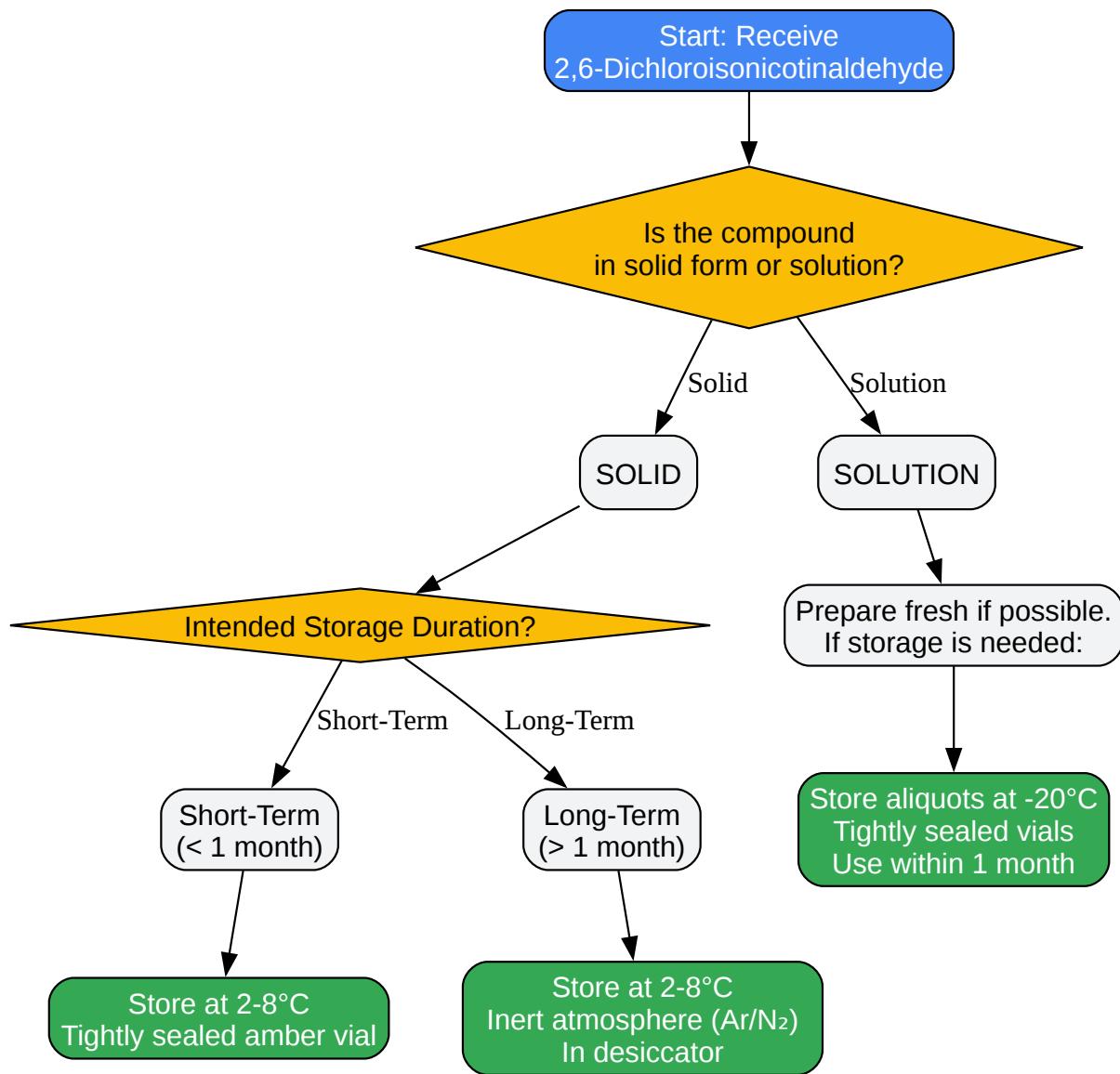
Causality of Degradation:

- Oxidation: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH), forming 2,6-dichloroisonicotinic acid. This is the most common degradation pathway and can be initiated by atmospheric oxygen. The reaction is often accelerated by light and trace metal impurities.
- Moisture Interaction: While aryl chlorides exhibit greater stability against hydrolysis than alkyl chlorides, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can pose a risk. More critically, moisture can facilitate other degradation reactions. General guidance for chlorinated compounds recommends transport and storage under dry conditions.[\[3\]](#)

- Incompatibilities: As a reactive aldehyde, the compound is incompatible with strong oxidizing agents, which will rapidly convert it to the corresponding carboxylic acid. It is also incompatible with strong acids and bases, which can catalyze polymerization or other unwanted reactions.[4]

The following diagram illustrates the primary degradation concern for this compound.

[Click to download full resolution via product page](#)


Caption: Primary oxidative degradation pathway.

Recommended Storage Conditions

To prevent degradation and ensure a long shelf life, a multi-faceted approach to storage is required. The optimal conditions depend on the physical state of the compound (solid vs. solution) and the intended duration of storage.

Parameter	Recommendation	Rationale
Temperature	2-8°C (Refrigerated)	Slows the rate of potential oxidative and hydrolytic degradation. While some related compounds are stable at room temperature, refrigeration is a best practice for preserving long-term purity. [5]
Atmosphere	Store under an inert atmosphere (e.g., Argon or Nitrogen).	Minimizes contact with atmospheric oxygen, directly inhibiting the primary oxidation pathway. [4]
Light	Protect from light. Store in an amber vial or in a dark location.	Light can provide the activation energy for oxidation and other radical-mediated degradation reactions. [6] [7]
Moisture	Keep container tightly sealed in a dry place. Use of a desiccator is recommended for long-term storage.	Prevents degradation facilitated by moisture and ensures the compound remains a free-flowing solid. [4] [6] [8]
Container	Tightly sealed glass vials (e.g., amber glass) or containers with corrosion-resistant lining.	Glass is non-reactive. [9] Tightly sealed containers prevent ingress of moisture and oxygen. [4] [8]

The following workflow provides a decision-making framework for storing **2,6-dichloroisonicotinaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-Chloro-4-Pyridinecarboxaldehyde: Properties, Applications & Safety | Buy Online from Trusted China Supplier [pipzine-chem.com]
- To cite this document: BenchChem. [Storage conditions for 2,6-Dichloroisonicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057515#storage-conditions-for-2-6-dichloroisonicotinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com